(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Description
(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H30N4O6S3 and its molecular weight is 566.71. The purity is usually 95%.
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Biological Activity
(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activity, and implications for therapeutic applications based on diverse research findings.
Structural Overview
The molecular formula of the compound is C23H27N3O3S2, with a molecular weight of 457.61 g/mol. The structure features a sulfonyl group, a benzothiazole moiety, and a piperidine ring, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C23H27N3O3S2 |
Molecular Weight | 457.61 g/mol |
Purity | ≥95% |
Antiviral Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antiviral activity. For instance, research on small-molecule inhibitors targeting SARS-CoV demonstrated that certain compounds can inhibit viral entry and replication pathways effectively, suggesting that our compound may possess similar antiviral properties .
Cytotoxicity and Cancer Research
In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have been tested against human colon cancer cells (HCT116 and HT29), showing dose-dependent cytotoxicity . The potential mechanism involves inducing apoptosis and cell cycle arrest, which could be relevant for this compound.
Cell Line | IC50 (µM) |
---|---|
HCT116 | 10.5 |
HT29 | 8.7 |
The proposed mechanisms of action for related compounds include:
- Inhibition of Proteases : Compounds targeting viral proteases have shown promise in disrupting viral replication .
- Induction of Apoptosis : Compounds have been observed to increase reactive oxygen species (ROS) levels, leading to apoptosis in cancer cells .
- Cell Cycle Arrest : Studies indicate that certain compounds can cause G2/M phase arrest in cancer cells .
Case Studies
- Study on SARS-CoV Inhibitors : A study identified several small-molecule inhibitors with low median effective concentrations (EC50 < 10 µg/ml) against SARS-CoV, suggesting that structurally similar compounds may also inhibit viral replication pathways effectively .
- Cytotoxicity in Cancer Cell Lines : Another study reported the synthesis and evaluation of related benzothiazole derivatives against various cancer cell lines, revealing significant cytotoxicity and potential for further development as anticancer agents .
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O6S3/c1-16-12-17(2)15-27(14-16)37(32,33)19-6-4-18(5-7-19)23(29)26-24-28(10-11-34-3)21-9-8-20(36(25,30)31)13-22(21)35-24/h4-9,13,16-17H,10-12,14-15H2,1-3H3,(H2,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGRMDVSTWUVCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.